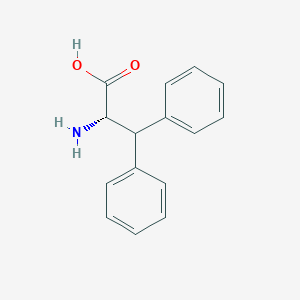

beta-Phenyl-L-phenylalanine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECGVEGMRUZOML-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978220 | |

| Record name | beta-Phenylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149597-92-2, 62653-26-3 | |

| Record name | β-Phenyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149597-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Phenylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diphenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-PHENYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1ZWG54X8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

discovery and synthesis of beta-phenyl-L-phenylalanine

An In-Depth Technical Guide to the Discovery and Synthesis of β-Phenyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Phenyl-L-phenylalanine, a non-proteinogenic β-amino acid, has emerged as a pivotal structural motif in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics enhances proteolytic stability and can confer unique conformational constraints, leading to improved biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the historical context, modern synthetic strategies, and practical applications of β-phenyl-L-phenylalanine. We delve into the causality behind various synthetic choices, from classical methods to state-of-the-art asymmetric and biocatalytic approaches. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to synthesize and utilize this valuable chiral building block.

Introduction: The Significance of β-Amino Acids

Natural proteins are constructed exclusively from α-amino acids. However, the introduction of β-amino acids into peptide sequences creates "pseudopeptides" or "foldamers" with profound implications for drug design. β-Phenylalanine and its derivatives (β-PADs) are particularly valuable scaffolds.[1][2] The additional carbon in their backbone, compared to their α-analogs, imparts significant resistance to degradation by common proteases and peptidases in the body. This increased stability is a critical advantage in developing peptide-based drugs with viable oral bioavailability and longer in-vivo half-lives.

Furthermore, the stereochemistry at the α and β carbons dictates the conformational preferences of the peptide backbone, allowing for the design of molecules that can mimic or disrupt natural protein-protein interactions with high specificity. β-PADs are found in natural products with antibiotic and antifungal properties and are integral components of synthetic drug candidates targeting a range of diseases, from cancer to Alzheimer's.[2][3]

Historical Context and Discovery

While the parent α-amino acid, L-phenylalanine, was first isolated in 1879 and synthesized in 1882, the development of synthetic routes to its β-analog followed a different trajectory driven by the needs of synthetic and medicinal chemistry.[4] There isn't a singular "discovery" event for β-phenylalanine; rather, its accessibility has evolved through the development of general methods for β-amino acid synthesis.

Early and classical methods often produced racemic mixtures, which then required challenging resolution steps to isolate the desired enantiomer. These foundational methods, while sometimes lower in efficiency by modern standards, established the fundamental chemical transformations that are still built upon today.

-

Rodionow-Johnson Reaction: A cornerstone of early β-amino acid synthesis, this reaction involves the condensation of an aldehyde (e.g., benzaldehyde), malonic acid, and ammonia (or an amine) in an alcohol solvent. It provides direct access to the racemic β-phenylalanine core.[2]

-

Arndt-Eistert Reaction: This method allows for the homologation of an α-amino acid to a β-amino acid. Starting from a protected α-phenylalanine, it can be converted to its acid chloride, reacted with diazomethane, and then subjected to a Wolff rearrangement to yield the protected β-phenylalanine.[2]

-

Strecker Synthesis Analogs: While the classic Strecker synthesis yields α-amino acids, modifications and related reactions have been adapted for β-amino acid synthesis, often starting from α,β-unsaturated precursors.[5]

These classical routes highlighted the central challenge in the field: the efficient and stereocontrolled synthesis of enantiomerically pure β-amino acids.

Modern Synthetic Strategies

The demand for enantiopure β-phenyl-L-phenylalanine has driven the development of sophisticated asymmetric and biocatalytic methods. The choice of strategy often depends on factors like scale, desired purity, substrate scope, and environmental considerations ("green chemistry").

Asymmetric Chemical Synthesis

Asymmetric synthesis aims to directly produce the desired L-enantiomer (the (S)-enantiomer for β-phenylalanine) by using chiral catalysts, auxiliaries, or reagents.

-

Metallocatalytic Approaches: Transition metals, particularly palladium, have been employed in powerful asymmetric reactions. For instance, an asymmetric pallado-mediated hydroesterification of N-(1-arylvinyl)phthalimides has been developed, which can produce protected β-phenylalanine derivatives with high enantioselectivity.[2] The choice of a specific chiral diphosphine ligand is critical in this process, as it creates a chiral environment around the metal center that dictates the stereochemical outcome of the reaction.

-

Chiral Auxiliary-Based Methods: In this strategy, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary directs a chemical transformation stereoselectively, after which it is cleaved to yield the enantiopure product. While effective, this approach requires additional steps for attaching and removing the auxiliary, which can impact overall yield.

Biocatalysis: The Enzymatic Approach

Biocatalysis has revolutionized the synthesis of chiral molecules, offering unparalleled stereoselectivity under mild, environmentally friendly conditions. Several classes of enzymes have been successfully applied to the synthesis of β-phenyl-L-phenylalanine.

-

Lipases for Kinetic Resolution: This is one of the most robust and industrially scalable methods. It begins with a racemic mixture of a β-phenylalanine ester, produced via a classical method like the Rodionow-Johnson reaction.[2] A lipase enzyme, which is a type of hydrolase, is then used to selectively hydrolyze one of the enantiomers (e.g., the ethyl ester of (S)-β-phenylalanine) back to the carboxylic acid, leaving the other enantiomer (the (R)-ester) untouched.[2] Because the resulting acid and ester have different physical properties, they can be easily separated. This method routinely achieves exceptionally high enantiomeric excess (>99.5%).[2]

-

Phenylalanine Aminomutases (PAM): These remarkable enzymes catalyze the direct isomerization of α-phenylalanine to β-phenylalanine.[2][6] The reaction proceeds through a cinnamic acid intermediate that remains in the active site. Mechanistically, PAM utilizes a 5-methylene-3,5-dihydroimidazol-4-one (MIO) cofactor to facilitate the elimination and subsequent addition of ammonia.[6] By using PAM, (S)-β-phenylalanine can be produced from (S)-α-phenylalanine in high yield (72%) and with excellent purity and enantiomeric excess (>99%).[2]

-

Phenylalanine Ammonia Lyases (PAL): While PALs naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid, this reaction is reversible.[7][8] Under high concentrations of ammonia, PALs can be used to catalyze the addition of ammonia to cinnamic acid derivatives. This provides a direct, atom-economical route to the amino acid. The substrate scope of PALs allows for the synthesis of various substituted phenylalanine analogues.[7][9]

-

Transaminases (ω-TA): ω-Transaminases can be used for the kinetic resolution of racemic β-phenylalanine. In the presence of an amine acceptor like pyruvate, these enzymes can selectively deaminate one enantiomer (e.g., the (S)-enantiomer), allowing for the isolation of the remaining pure (R)-enantiomer.[2]

| Method | Starting Material(s) | Key Reagent/Catalyst | Stereocontrol | Advantages | Disadvantages |

| Rodionow-Johnson | Benzaldehyde, Malonic Acid, NH₃ | Basic conditions | None (Racemic) | Simple, inexpensive starting materials | Produces racemate, requires resolution |

| Lipase Resolution | Racemic β-Phe Ester | Lipase (e.g., from Burkholderia cepacia) | Kinetic Resolution | High ee (>99.5%), scalable, mild conditions | Max theoretical yield is 50% for one enantiomer |

| PAM Isomerization | (S)-α-Phenylalanine | Phenylalanine Aminomutase (PAM) | Enzymatic | Direct conversion, high ee (>99%) | Enzyme availability and stability can be a factor |

| PAL Amination | Cinnamic Acid | Phenylalanine Ammonia Lyase (PAL) | Enzymatic | Atom economical, direct amination | Reaction equilibrium can be unfavorable |

| Pd-Catalyzed | N-(1-arylvinyl)phthalimide | Palladium catalyst + Chiral Ligand | Asymmetric Catalysis | Direct asymmetric synthesis, good scope | Expensive catalyst/ligands, may require inert atmosphere |

Key Experimental Protocols

The following protocol is a representative example of an industrial approach for producing (S)-β-phenylalanine via enzymatic resolution.

Protocol: Lipase-Mediated Kinetic Resolution of Racemic Ethyl β-Phenylalaninate

Objective: To resolve racemic ethyl β-phenylalaninate to obtain enantiomerically pure (S)-β-phenylalanine.

Step 1: Synthesis of Racemic Ethyl β-Phenylalaninate

-

To a solution of benzaldehyde (1.0 eq) and malonic acid (1.1 eq) in ethanol, add ammonium acetate (1.5 eq).

-

Reflux the mixture for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

The resulting crude product is racemic β-phenylalanine. Esterify directly by adding fresh ethanol and a catalytic amount of sulfuric acid, and refluxing for 4-6 hours.

-

After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude racemic ethyl β-phenylalaninate. Purify by column chromatography if necessary.

Step 2: Enzymatic Resolution

-

Prepare a phosphate buffer solution (pH 7.0).

-

Suspend the racemic ethyl β-phenylalaninate (1.0 eq) in the buffer solution.

-

Add a lipase preparation (e.g., Amano Lipase PS from Burkholderia cepacia). The optimal enzyme loading should be determined empirically but can start at 10% w/w of the substrate.

-

Stir the suspension vigorously at a controlled temperature (e.g., 40-50°C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This indicates that one enantiomer has been fully hydrolyzed.

-

Once 50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme (if applicable) or by adjusting the pH.

Step 3: Separation and Isolation

-

Acidify the reaction mixture to pH ~2 with 1M HCl. This protonates the (S)-β-phenylalanine, making it water-soluble.

-

Extract the mixture with ethyl acetate. The unreacted (R)-ethyl β-phenylalaninate will move into the organic layer. The aqueous layer contains the hydrochloride salt of (S)-β-phenylalanine.

-

Separate the layers. The organic layer can be processed to recover the (R)-ester.

-

Adjust the pH of the aqueous layer to the isoelectric point of β-phenylalanine (~pH 6) using a base (e.g., 1M NaOH). The (S)-β-phenylalanine will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield pure (S)-β-phenylalanine.

Step 4: Analysis and Characterization

-

Purity: Confirm the chemical structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Enantiomeric Excess (ee): Determine the enantiomeric excess of the final product using chiral HPLC. A value of >99% ee is typically expected for this method.

Visualizing Synthetic Pathways and Workflows

Diagrams are essential for conceptualizing the relationships between different synthetic strategies and the flow of an experimental process.

Caption: Overview of major synthetic routes to β-Phenyl-L-phenylalanine.

Caption: Experimental workflow for enzymatic resolution of β-phenylalanine.

Caption: Simplified mechanism of Phenylalanine Aminomutase (PAM).

Conclusion and Future Perspectives

The synthesis of β-phenyl-L-phenylalanine has progressed from classical, low-efficiency methods to highly sophisticated and scalable biocatalytic and asymmetric processes. The enzymatic routes, in particular, represent the state of the art, offering unparalleled enantioselectivity and aligning with the principles of green chemistry.[2] Future research will likely focus on the discovery of novel enzymes with broader substrate scopes and enhanced stability, as well as the integration of these biocatalysts into continuous flow manufacturing processes to improve efficiency and reduce costs.[7] As our understanding of peptide structure and function grows, the demand for custom-designed β-amino acids like β-phenyl-L-phenylalanine will continue to expand, cementing its role as a critical building block in the future of drug discovery.

References

- Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed Source: PubMed URL:[Link]

- Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH Source: NIH URL:[Link]

- Title: beta-Phenyl-L-phenylalanine | C15H15NO2 | CID 162977 - PubChem Source: PubChem URL:[Link]

- Title: Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed Source: PubMed URL:[Link]

- Title: L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem Source: PubChem URL:[Link]

- Title: CA1296356C - PROCESS FOR SYNTHESIS OF .beta.

- Title: US3867436A - Method of preparing phenylalanine - Google Patents Source: Google Patents URL

- Title: Phenylalanine - Wikipedia Source: Wikipedia URL:[Link]

- Title: Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - ACS Publications Source: ACS Public

- Title: Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed Source: PubMed URL:[Link]

- Title: Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides.

- Title: Aspartame - Wikipedia Source: Wikipedia URL:[Link]

- Title: Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds.

- Title: Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines - ACS Publications Source: ACS Public

- Title: Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers Source: Frontiers URL:[Link]

- Title: Proposed plant phenylalanine biosynthetic pathways. Characterized...

- Title: EP0281707A2 - Process for synthesis of beta-phenylalanine - Google Patents Source: Google Patents URL

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]

- 6. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Evolution of β-Amino Acid Synthesis: A Technical Guide for Drug Development

Abstract

β-Amino acids represent a pivotal class of non-proteinogenic amino acids that have garnered immense interest within the pharmaceutical and biotechnology sectors. Their unique structural attributes, conferring enhanced proteolytic stability and the ability to induce specific secondary structures in peptides, have established them as invaluable building blocks in modern drug design. This in-depth technical guide provides a comprehensive historical perspective on the synthesis of β-amino acids, charting the course from classical homologation strategies to the advent of highly sophisticated asymmetric catalytic methodologies. We will delve into the mechanistic underpinnings of key synthetic transformations, providing detailed, field-proven protocols and explaining the causal relationships behind experimental choices. Furthermore, this guide will explore the profound impact of β-amino acids on drug development, featuring case studies of successful therapeutics and their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both a foundational understanding and practical insights into the synthesis and application of these crucial molecules.

Introduction: The Rise of a Non-Canonical Building Block

In the vast architectural landscape of bioactive molecules, amino acids have long been the cornerstone. However, beyond the canonical 20 proteinogenic α-amino acids lies a fascinating world of structural diversity with profound implications for biological function. Among these, β-amino acids, which feature an additional carbon atom in their backbone compared to their α-counterparts, have emerged as particularly powerful tools in medicinal chemistry.

The seemingly subtle shift in the placement of the amino group unlocks a wealth of desirable pharmacological properties. Peptides incorporating β-amino acids often exhibit remarkable resistance to enzymatic degradation by proteases, a critical hurdle in the development of peptide-based therapeutics.[1][2] This enhanced stability translates to improved pharmacokinetic profiles and greater in vivo efficacy. Moreover, the unique conformational preferences of β-amino acids allow for the design of peptidomimetics with well-defined and stable secondary structures, such as helices and sheets, enabling the precise mimicry of protein epitopes and the modulation of protein-protein interactions.[3][4]

The journey of β-amino acid synthesis is a compelling narrative of chemical innovation. From early, often harsh, homologation methods to the modern era of elegant and highly selective catalytic asymmetric syntheses, the field has continuously evolved to meet the growing demand for these valuable chiral building blocks.[5] This guide will navigate this historical terrain, providing a deep dive into the core synthetic strategies that have shaped the field and continue to drive the discovery of new medicines.

A Historical Overview: From Classical Methods to Asymmetric Innovations

The story of β-amino acid synthesis is one of increasing sophistication, driven by the need for greater control over stereochemistry and functional group tolerance. Early methods, while foundational, often suffered from limitations in scope, yield, and stereoselectivity.

The Dawn of Homologation: The Arndt-Eistert Reaction

One of the earliest and most well-known methods for accessing β-amino acids is the Arndt-Eistert reaction , a classic example of carboxylic acid homologation.[6][7] This multi-step process effectively inserts a methylene group between the carboxyl and α-carbon of an α-amino acid.

The key transformation in the Arndt-Eistert synthesis is the Wolff rearrangement of an α-diazoketone intermediate to form a ketene.[1][2] This rearrangement can be induced thermally, photochemically, or, most commonly, through catalysis with metal salts, such as silver oxide (Ag₂O).[1][3] The highly reactive ketene is then trapped by a nucleophile, typically water, to yield the homologous carboxylic acid. A significant advantage of the Wolff rearrangement is that it proceeds with retention of stereochemistry at the migrating carbon, allowing for the synthesis of enantiopure β-amino acids from their corresponding α-amino acid precursors.[1]

However, the Arndt-Eistert reaction is not without its challenges. The use of diazomethane, a toxic and explosive reagent, necessitates careful handling and has spurred the development of safer alternatives.[1]

Foundational Synthetic Strategies: The Workhorses of β-Amino Acid Synthesis

Building upon the early homologation methods, several other key reactions have become mainstays in the synthesis of β-amino acids. These strategies offer greater versatility and have been extensively developed to allow for asymmetric control.

The Mannich Reaction: A Three-Component Assembly

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that brings together an aldehyde, an amine, and a carbonyl compound containing an acidic α-proton.[8][9] In the context of β-amino acid synthesis, this typically involves the reaction of an enolate or its equivalent with an imine.

The development of asymmetric Mannich reactions has been a major breakthrough, enabling the direct synthesis of chiral β-amino compounds with high enantioselectivity.[4][10][11] This is often achieved through the use of chiral catalysts, such as proline and its derivatives, or metal complexes with chiral ligands. These catalysts can control the facial selectivity of the nucleophilic attack on the imine, leading to the preferential formation of one enantiomer.[4]

Conjugate Addition: The Michael Reaction

The Michael addition , or conjugate addition, is another cornerstone of β-amino acid synthesis.[12][13] This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of β-amino acids, the nucleophile is typically an amine or an amine equivalent.

The versatility of the Michael reaction allows for the introduction of a wide variety of substituents at the β-position. Furthermore, the development of enantioselective Michael additions has provided access to a diverse array of chiral β-amino acids.[14][15] Organocatalysis has played a particularly prominent role in this area, with chiral amines, thioureas, and squaramides being used to catalyze the highly enantioselective addition of nucleophiles to α,β-unsaturated systems.[15]

Modern Catalytic Frontiers: Precision and Efficiency in β-Amino Acid Synthesis

The relentless pursuit of more efficient and selective synthetic methods has led to the development of powerful transition-metal-catalyzed and biocatalytic approaches for β-amino acid synthesis.

Transition Metal Catalysis: New Paradigms in Bond Formation

In recent years, transition metal catalysis has opened up new avenues for the synthesis of β-amino acids from simple and readily available starting materials. Two notable examples include:

-

Palladium-Catalyzed Aminocarbonylation of Alkenes: This method allows for the direct conversion of alkenes into β-amino acid derivatives through the simultaneous introduction of an amino group and a carbonyl group across the double bond.[5]

-

Nickel-Catalyzed Carboxylation of Aziridines: This transformation provides a novel route to β-amino acids through the ring-opening of aziridines with carbon dioxide.[5]

These methods often exhibit high functional group tolerance and can provide access to β-amino acids that are difficult to synthesize using traditional methods.

Biocatalysis: The Power of Enzymes

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency for chemical transformations. In the realm of β-amino acid synthesis, transaminases have emerged as powerful biocatalysts for the asymmetric synthesis of these valuable molecules.[16] These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a chiral amino acid. Through enzyme engineering and directed evolution, transaminases have been developed that can accept a wide range of substrates and produce β-amino acids with excellent enantiopurity.[16]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for a particular β-amino acid depends on several factors, including the desired substitution pattern, stereochemistry, and scale of the synthesis. The following table provides a comparative overview of the key synthetic methods discussed in this guide.

| Method | Key Features | Typical Yields | Enantioselectivity (ee) |

| Arndt-Eistert Reaction | Homologation of α-amino acids; retention of stereochemistry. | Good to excellent | >99% (from enantiopure α-amino acid)[1] |

| Asymmetric Mannich Reaction | Convergent three-component reaction; catalytic enantiocontrol. | Good to excellent | Up to 99%[10][11] |

| Asymmetric Michael Addition | Versatile C-N bond formation; excellent enantiocontrol with organocatalysts. | Good to excellent | Up to 99%[14][15] |

| Transition Metal Catalysis | Novel bond formations from simple starting materials. | Moderate to good | Variable, often requires chiral ligands for high ee. |

| Biocatalysis (Transaminases) | High enantioselectivity; mild reaction conditions. | Good to excellent | >99%[16] |

Experimental Protocols: A Practical Guide

To provide a practical understanding of these synthetic methodologies, this section outlines detailed, step-by-step protocols for three key transformations.

Protocol 1: Arndt-Eistert Homologation of an N-Protected α-Amino Acid

This protocol describes the synthesis of a β-amino acid from its corresponding α-amino acid precursor using the Arndt-Eistert reaction.

Workflow Diagram:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wolff-Rearrangement [organic-chemistry.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Michael Addition [organic-chemistry.org]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence and Therapeutic Potential of β-Phenylalanine Derivatives in Nature: A Technical Guide for Researchers

Foreword: Beyond the Canonical Twenty – The Rise of β-Amino Acids in Drug Discovery

For decades, the central dogma of molecular biology has focused our attention on the 20 proteinogenic α-amino acids. While their importance is undeniable, nature's biosynthetic repertoire is far more expansive and creative. Among the myriad of non-canonical amino acids, β-amino acids, and specifically their derivatives, have emerged as privileged scaffolds in a diverse array of biologically active natural products. Their inherent conformational flexibility and increased resistance to proteolytic degradation make them ideal building blocks for molecules designed to interact with and modulate biological systems. This guide provides an in-depth exploration of the natural occurrence of β-phenylalanine derivatives, offering a technical resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these remarkable compounds. We will delve into their diverse sources, intricate biosynthetic pathways, and the methodologies required for their isolation and characterization, providing a comprehensive foundation for future research and development endeavors.

I. A Survey of Nature's β-Phenylalanine Arsenal: From Terrestrial Flora to Marine Fauna

β-Phenylalanine and its derivatives are not evolutionary accidents but rather key components in the chemical defenses and signaling of a wide range of organisms. Their structural diversity is a testament to the evolutionary pressures that have shaped their biosynthesis.

Terrestrial Plants: The Taxus brevifolia and the Genesis of a Blockbuster Anticancer Drug

Perhaps the most celebrated example of a naturally occurring β-phenylalanine derivative is the side chain of Paclitaxel (Taxol) , a potent anti-cancer agent isolated from the bark of the Pacific yew tree, Taxus brevifolia. The (2R,3S)-N-benzoyl-3-phenylisoserine side chain at the C-13 position of the complex diterpenoid core is essential for its microtubule-stabilizing activity.[1][2]

Actinomycetes: Microbial Factories of Bioactive Peptides

The genus Streptomyces, a prolific source of antibiotics and other therapeutics, also contributes significantly to the library of natural β-phenylalanine derivatives. A prime example is Bestatin , isolated from the culture broth of Streptomyces olivoreticuli.[2] This dipeptide, containing an (S)-β-phenylalanine residue, is a potent inhibitor of aminopeptidases and has found clinical use as an immunomodulator and adjunct in cancer therapy.[3] The biosynthetic prowess of actinomycetes extends to other unusual β-phenylalanine-containing molecules, highlighting their potential as a source for novel drug leads.[4][5][6][7]

Marine Sponges: A Treasure Trove of Chemical Novelty

The marine environment, with its unique biodiversity and intense competition for survival, has fostered the evolution of a vast array of complex and potent natural products.[8][9] Marine sponges, in particular, are a rich source of novel β-phenylalanine derivatives. Jaspamide (Jasplakinolide) , a cyclic depsipeptide from the sponge Jaspis splendens, incorporates a unique bromo-β-tyrosine unit, a hydroxylated derivative of β-phenylalanine.[10][11][12] Jaspamide exhibits potent insecticidal, antifungal, and cytotoxic activities.[12]

| Derivative | Core Structure | Natural Source | Organism Type | Noteworthy Biological Activity |

| Paclitaxel (Taxol) Side Chain | (2R,3S)-N-benzoyl-3-phenylisoserine | Taxus brevifolia | Plant | Anticancer (microtubule stabilizer)[1] |

| Bestatin | Dipeptide | Streptomyces olivoreticuli | Bacterium (Actinomycete) | Immunomodulator, Aminopeptidase inhibitor[2][3] |

| Jaspamide (Jasplakinolide) | Cyclic depsipeptide | Jaspis splendens | Marine Sponge | Cytotoxic, Antifungal, Insecticidal[10][12] |

| Pyloricidins | Lipopeptide | Bacillus sp. | Bacterium | Antibacterial (anti-Helicobacter pylori) |

| Moiramide B | Cyclic depsipeptide | Myxococcus xanthus | Bacterium | Antituberculosis |

II. The Art of Biosynthesis: Nature's Enzymatic Toolkit for Crafting β-Phenylalanine

The incorporation of β-phenylalanine into natural products is not a random event but a highly orchestrated process catalyzed by a dedicated suite of enzymes. Understanding these biosynthetic pathways is crucial for harnessing them for synthetic biology applications and for the production of novel analogs.

The Phenylalanine Aminomutase (PAM): A Key Player in β-Phenylalanine Formation

The biosynthesis of the β-phenylalanine side chain of Taxol provides a well-studied paradigm for the formation of this non-canonical amino acid. The key enzymatic step is the conversion of L-α-phenylalanine to (R)-β-phenylalanine, a reaction catalyzed by Phenylalanine Aminomutase (PAM) .[13] This enzyme utilizes a 5-methylene-3,5-dihydroimidazol-4-one (MIO) cofactor to facilitate the 1,2-amino group migration.[3]

Figure 1: Simplified biosynthetic pathway of the Taxol side chain.

III. From Source to Substance: Experimental Protocols for Isolation and Characterization

The successful isolation and characterization of β-phenylalanine derivatives from their natural sources is a critical first step in their development as therapeutic agents. The following protocols provide a general framework for the extraction, purification, and analysis of these compounds.

Isolation of Bestatin from Streptomyces olivoreticuli

This protocol outlines a general procedure for the isolation of Bestatin from a liquid culture of Streptomyces olivoreticuli.

Step 1: Fermentation and Harvest

-

Inoculate a suitable production medium with a seed culture of S. olivoreticuli.

-

Incubate the culture for 5-7 days at 28-30°C with shaking.

-

Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

Step 2: Initial Extraction

-

Adjust the pH of the supernatant to 9.0 with NaOH.

-

Adsorb the Bestatin onto a column of Amberlite XAD-2 resin.

-

Wash the column with water to remove unbound impurities.

-

Elute the Bestatin with methanol.

Step 3: Purification

-

Concentrate the methanolic eluate under reduced pressure.

-

Subject the concentrated extract to a series of chromatographic steps, which may include:

-

Ion-exchange chromatography (e.g., Dowex 50W-X2).

-

Gel filtration chromatography (e.g., Sephadex G-10).

-

Preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Step 4: Characterization

-

Confirm the identity and purity of the isolated Bestatin using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]

Isolation of Jaspamide from a Marine Sponge (Jaspis splendens)

This protocol provides a general workflow for the isolation of Jaspamide from sponge biomass.

Step 1: Extraction

-

Freeze-dry the collected sponge material and grind it into a fine powder.

-

Extract the powdered sponge sequentially with solvents of increasing polarity, for example, dichloromethane followed by methanol.

-

Combine the extracts and concentrate under reduced pressure.

Step 2: Solvent Partitioning

-

Partition the crude extract between n-hexane and 90% aqueous methanol to remove nonpolar lipids.

-

Further partition the methanolic layer between ethyl acetate and water. Jaspamide is typically found in the ethyl acetate fraction.

Step 3: Chromatographic Purification

-

Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

-

Further purify the Jaspamide-containing fractions using preparative reverse-phase HPLC.

Step 4: Structural Elucidation

-

Determine the structure of the purified Jaspamide using a combination of spectroscopic techniques, including 1D and 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).[10]

IV. Analytical Methodologies: Unveiling the Structure and Purity of β-Phenylalanine Derivatives

Accurate and robust analytical methods are essential for the characterization and quantification of β-phenylalanine derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of natural products. For β-phenylalanine derivatives, reverse-phase HPLC is commonly employed.

-

Column: C18 columns are widely used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[14]

-

Detection: UV detection is suitable for aromatic β-phenylalanine derivatives. Mass spectrometry (LC-MS) provides molecular weight information and is invaluable for identification.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required to fully assign the structure of a novel β-phenylalanine derivative.[1]

Figure 2: General workflow for the discovery of β-phenylalanine derivatives.

V. Future Perspectives: The Uncharted Territories of β-Phenylalanine Derivatives

The study of naturally occurring β-phenylalanine derivatives is a rapidly evolving field. The advent of genomics and metabolomics is enabling the discovery of novel biosynthetic pathways and the identification of new molecules with therapeutic potential. Furthermore, the development of synthetic methodologies inspired by nature's strategies will allow for the creation of libraries of novel β-phenylalanine derivatives with enhanced biological activities and drug-like properties. As we continue to explore the vast chemical diversity of the natural world, it is certain that β-phenylalanine and its derivatives will remain a fertile ground for the discovery of the next generation of medicines.

References

- Pasieka, A. E., & Morgan, J. F. (n.d.). Quantitative Determination of Phenylalanine on Paper Chromatograms. Analytical Chemistry.

- Zhang, P., Wang, Y., Yin, S., & Wang, W. (2019). Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials. Current Microbiology, 76(3), 370–375. [Link]

- Barka, E. A., Vatsa, P., Sanchez, L., Gaveau-Vaillant, N., Jacquard, C., Klenk, H.-P., Clément, C., Ouhdouch, Y., & van Wezel, G. P. (2016). Taxonomy, Physiology, and Natural Products of Actinobacteria. Microbiology and Molecular Biology Reviews, 80(1), 1–43.

- Khorasanizadeh, M., Yousefi, S., & Zolfigol, M. A. (2018). Taxol Biosynthesis Pathway. ResearchGate.

- Ebada, S. S., Lin, W., & Proksch, P. (2009). Two New Jaspamide Derivatives from the Marine Sponge Jaspis splendens. Marine Drugs, 7(3), 435–444. [Link]

- Senderowicz, L., & Senderowicz, A. (2009). Jaspamide from the Marine Sponge Jaspis johnstoni. ResearchGate.

- Sonuc, E., & Sonuc, G. (1988). The Antitumor Effect of Bleomycin Combined with Bestatin against Ehrlich Ascites Carcinoma in Mice (42667). Experimental Biology and Medicine, 189(1), 109–111. [Link]

- de la Cruz-Rodríguez, M., & Licea-Navarro, A. (2020). Marine Organisms as a Rich Source of Biologically Active Peptides. Frontiers in Marine Science, 7. [Link]

- Wang, Y., & Li, F. (2019). Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection. ResearchGate.

- Brady, S. F. (2022). Harnessing Rare Actinomycete Interactions and Intrinsic Antimicrobial Resistance Enables Discovery of an Unusual Metabolic Inhibitor. mBio, 13(3). [Link]

- Lafarga-De la Cruz, F., & Berrue, F. (2021). Marine Bioactive Peptides—An Overview of Generation, Structure and Application with a Focus on Food Sources. Marine Drugs, 19(11), 601. [Link]

- Fu, P., Maciejewska, M., & van der Meij, A. (2019). The secondary metabolites of rare actinomycetes: chemistry and bioactivity. RSC Advances, 9(41), 23839–23871. [Link]

- Zampella, A., D'Auria, M. V., Paloma, L. G., Casapullo, A., Minale, L., Debitus, C., & Henin, Y. (1996). New Jaspamide Derivatives with Antimicrofilament Activity from the Sponge Jaspis splendans.

- Trichez, D. M., & Zoth, N. L. (2023). Antibiotics from rare actinomycetes, beyond the genus Streptomyces. Current Opinion in Microbiology, 76, 102385. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ebm-journal.org [ebm-journal.org]

- 4. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing Rare Actinomycete Interactions and Intrinsic Antimicrobial Resistance Enables Discovery of an Unusual Metabolic Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The secondary metabolites of rare actinomycetes: chemistry and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotics from rare actinomycetes, beyond the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Marine Organisms as a Rich Source of Biologically Active Peptides [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bioactivity of Marine-Derived Peptides and Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction: Beyond the Canonical Twenty—The Emergence of β-Phenyl-L-phenylalanine in Drug Discovery

An In-Depth Technical Guide to the Biological Significance of β-Phenyl-L-phenylalanine

In the landscape of therapeutic development, the quest for novel molecular scaffolds that offer enhanced stability, unique conformational properties, and potent biological activity is perpetual. While the twenty proteinogenic α-amino acids form the bedrock of biochemistry, their non-canonical counterparts, particularly β-amino acids, have garnered significant attention. This guide focuses on β-phenyl-L-phenylalanine, a fascinating chiral β-amino acid distinguished by the presence of an additional phenyl group at its β-carbon ((2S)-2-amino-3,3-diphenylpropanoic acid).

Structurally, β-amino acids are homologues of α-amino acids, featuring an additional carbon atom between the carboxyl and amino groups. This seemingly minor alteration confers remarkable properties, most notably an increased resistance to proteolytic degradation compared to their α-amino acid-based peptide counterparts.[1][2] This inherent stability makes β-phenyl-L-phenylalanine and its derivatives (β-PADs) highly attractive scaffolds for medicinal chemists.[1][2] They offer a unique combination of a chiral, pseudopeptidic character that can be recognized by biological systems, with the structural diversity and modularity required for extensive pharmacomodulation.[1] This guide provides a comprehensive overview of the synthesis, biological mechanisms, and therapeutic potential of β-phenyl-L-phenylalanine, tailored for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Synthesis Strategies

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in drug development.

Physicochemical Data Summary

The core molecule, β-phenyl-L-phenylalanine, possesses distinct properties that influence its solubility, distribution, and interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3,3-diphenylpropanoic acid | [PubChem CID: 162977][3] |

| Molecular Formula | C₁₅H₁₅NO₂ | [PubChem CID: 162977][3] |

| Molecular Weight | 241.28 g/mol | [PubChem CID: 162977][3] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | [PubChem CID: 162977][3] |

| InChIKey | PECGVEGMRUZOML-AWEZNQCLSA-N | [PubChem CID: 162977][3] |

Synthesis of the β-Phenylalanine Scaffold: A Multi-faceted Challenge

The synthesis of enantiomerically pure β-phenyl-L-phenylalanine and its derivatives is a non-trivial task that has spurred the development of diverse chemical and biocatalytic methodologies.[1] The choice of synthetic route is often a trade-off between yield, enantioselectivity, cost, and sustainability.

A cornerstone in the synthesis of β-amino acids is the Rodionov-Johnson reaction, an adaptation of the Knoevenagel condensation. Despite often moderate yields, it remains a widely used and scalable method.[1]

-

Mechanism: The synthesis typically involves three main steps starting from benzaldehyde:

-

Knoevenagel Condensation: Benzaldehyde reacts with an active methylene compound (e.g., malonic acid) in the presence of an amine catalyst.

-

Michael Addition: A nucleophile (ammonia) adds to the α,β-unsaturated product.

-

Decarboxylation: The intermediate is heated to yield the racemic β-phenylalanine.

-

-

Industrial Application: An industrial process for producing the (S)-enantiomer has been developed using this pathway, which incorporates a resolution step to separate the desired enantiomer from the racemic mixture.[1]

To overcome the challenges of enantioselectivity inherent in many chemical methods, biocatalysis has emerged as a powerful alternative. Enzymes offer high specificity and can operate under mild, environmentally friendly conditions.[1]

-

Phenylalanine Aminomutases (PAMs): These enzymes catalyze the isomerization of α-amino acids to their β-counterparts. The use of PAM has successfully produced (S)-β-phenylalanine with high purity (>96%) and excellent enantiomeric excess (>99%).[1] However, substrate recognition can be a limitation for more sterically hindered derivatives.[1]

-

Lipases: Lipases, such as Amano PS lipase from Burkholderia cepacia, are employed for the kinetic resolution of racemic esters of β-phenylalanine. This method can produce (R)-β-phenylalanine with high yield (45%) and exceptional enantiomeric excess (>99%).[1]

-

β-Amino Acid Dehydrogenases (β-AADHs): Engineered β-AADHs have been used for the reductive amination of a β-ketoacid precursor to produce (R)-β-phenylalanine, representing an innovative route for industrial production.[1]

The workflow below illustrates a generalized approach combining chemical synthesis with enzymatic resolution.

Caption: Fig 1. Hybrid chemical-biocatalytic synthesis workflow.

Section 2: Biological Significance & Mechanisms of Action

The unique structural features of β-phenyl-L-phenylalanine derivatives translate into diverse and potent biological activities. Their enhanced stability against proteolysis allows for improved bioavailability and sustained action in vivo.[1]

Anticancer Activity

Derivatives of β-phenylalanine have emerged as promising scaffolds for the development of novel anticancer agents.[4][5]

-

Inhibition of eEF2K: In breast cancer, Eukaryotic Elongation Factor-2 Kinase (eEF2K) is implicated in tumor angiogenesis and resistance to chemotherapy. High-throughput screening identified compounds with a β-PAD structure as potent eEF2K inhibitors, leading to the synthesis and evaluation of a series of derivatives.[1]

-

Overcoming Drug Resistance: A significant challenge in oncology is multidrug resistance. A study on novel β-phenylalanine derivatives incorporating sulphonamide and azole moieties demonstrated significant antiproliferative activity in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines.[4][5] Notably, one Schiff base derivative (13b) retained potent activity in the resistant cell line, comparable to cisplatin, suggesting it may circumvent common drug resistance mechanisms.[4][5]

The diagram below illustrates the proposed mechanism of eEF2K inhibition.

Caption: Fig 2. Mechanism of eEF2K inhibition by β-PADs.

Neuromodulatory Effects

Given that the parent α-amino acid, L-phenylalanine, is a precursor to key neurotransmitters like dopamine and norepinephrine, it is logical that its derivatives would exhibit neuromodulatory activity.[6][7]

-

Antidepressant Potential: Studies on N-L-phenylalanyl-β-phenylalkylamines have revealed a pharmacological profile consistent with antidepressant action. These compounds demonstrate adrenergic properties (e.g., potentiation of noradrenaline) and cholinergic blocking activities, which are hallmarks of several antidepressant drugs.[8]

-

Alzheimer's Disease: β-PADs have also been explored as precursors for molecules targeting amyloid aggregation, a key pathological feature of Alzheimer's disease.[1]

Metabolic Disease Intervention

The structural versatility of the β-phenylalanine scaffold has been leveraged to design potent enzyme inhibitors for metabolic diseases.

-

DPP-IV Inhibition: Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for treating type 2 diabetes. A series of β-substituted phenylalanine derivatives were discovered to be potent and selective DPP-IV inhibitors with excellent oral bioavailability and pharmacokinetic profiles.[9]

Section 3: Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the biological evaluation of β-phenyl-L-phenylalanine derivatives must follow robust, well-defined protocols.

Protocol: In Vitro Anticancer Activity Assessment

This protocol outlines the methodology for determining the antiproliferative effects of novel β-PADs on cancer cell lines, including a drug-resistant variant.

Objective: To quantify the cytotoxic and antiproliferative activity of synthesized β-PADs against drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines.

Materials:

-

H69 and H69AR cell lines

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Test compounds (β-PADs) dissolved in DMSO (stock solution)

-

Positive controls: Doxorubicin, Cisplatin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Methodology:

-

Cell Seeding:

-

Culture H69 and H69AR cells in RPMI-1640 medium to ~80% confluency.

-

Trypsinize, count, and seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test β-PADs and control drugs (Doxorubicin, Cisplatin) in culture medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the old medium from the plates and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).

-

Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula:

-

% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

-

-

Plot the % viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Self-Validation and Controls:

-

Positive Controls: Cisplatin and Doxorubicin validate the assay's sensitivity to known cytotoxic agents.

-

Vehicle Control: Wells treated with DMSO alone ensure that the solvent does not contribute to cytotoxicity.

-

Blank Control: Wells with medium only are used for background subtraction.

-

Reproducibility: The experiment should be performed in triplicate and repeated at least three independent times.

The diagram below visualizes the experimental workflow for the MTT assay.

Caption: Fig 3. Workflow for MTT-based cytotoxicity assay.

Conclusion and Future Perspectives

β-Phenyl-L-phenylalanine and its derivatives represent a highly versatile and potent class of molecules in medicinal chemistry. Their enhanced stability compared to α-amino acids, combined with their ability to be recognized by biological systems, provides a powerful platform for designing novel therapeutics.[1] Research has already demonstrated their potential in oncology, neuropharmacology, and metabolic diseases.[1][8][9]

The future of β-PAD research will likely focus on several key areas:

-

Expansion of Synthetic Methods: The development of more efficient, sustainable, and scalable "green" synthesis methods will be crucial for industrial production.[1]

-

Elucidation of Mechanisms: While several targets have been identified, a deeper understanding of the precise molecular interactions and downstream signaling effects of β-PADs is needed.

-

Pharmacokinetic Optimization: Further structural modifications will aim to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.

-

Clinical Translation: As preclinical evidence accumulates, the most promising candidates will need to be advanced into clinical trials to evaluate their safety and efficacy in humans.

References

- Boll, E., Le Foll, B., & Dallemagne, P. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry.

- PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information.

- PubChem. (n.d.). beta-Phenyl-L-phenylalanine. National Center for Biotechnology Information.

- PubChem. (n.d.). L-beta-Phenylalanine. National Center for Biotechnology Information.

- Petrikaite, V., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 3303.

- Petrikaite, V., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PubMed.

- Siegmund, W., et al. (Date not available). [Pharmacology of potential antidepressants of the N-L-phenylalanyl-beta-phenylalkylamine class]. PubMed.

- Wikipedia. (n.d.). Aspartame.

- Google Patents. (n.d.). CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.

- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.

- Boll, E., Le Foll, B., & Dallemagne, P. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed.

- RxList. (n.d.). Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions.

- Cheméo. (n.d.). Chemical Properties of Phenylalanine (CAS 63-91-2).

- Wikipedia. (n.d.). Phenylalanine.

- Frontiers in Catalysis. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers.

- ResearchGate. (n.d.). Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds.

- ResearchGate. (2025). Synthesis and biological evaluations of novel endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) displaying mixed μ/δ opioid receptor agonist and δ opioid receptor antagonist activities.

- WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- ClinicalTrials.gov. (n.d.). Phenylalanine and Its Impact on Cognition.

- ClinicalTrials.gov. (n.d.). Effect of Large Neutral Amino Acids in Adults With Classical Phenylketonuria.

- EBSCO. (n.d.). Phenylalanine as a therapeutic supplement.

- EWG Skin Deep. (n.d.). What is PHENYLALANINE.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - L-Phenylalanine.

- PubMed Central. (n.d.). Impact of phenylalanine on cognitive, cerebral, and neurometabolic parameters in adult patients with phenylketonuria (the PICO study): a randomized, placebo-controlled, crossover, noninferiority trial.

- Edmondson, S. D., et al. (2005). Discovery of potent and selective orally bioavailable beta-substituted phenylalanine derived dipeptidyl peptidase IV inhibitors. PubMed.

- Power. (n.d.). Top Phenylketonuria Clinical Trials.

- National Science Foundation. (2021). Discovery offers new treatment strategy for phenylketonuria.

- PubMed. (n.d.). Effects of beta-3-thienylalanine and phenylalanine on tumor cells in vitro.

- Healthline. (2021). Phenylalanine: Benefits, Side Effects, and Food Sources.

- ResearchGate. (2016). Effect of phenylalanine, p -chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats.

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H15NO2 | CID 162977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylalanine - Wikipedia [en.wikipedia.org]

- 7. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]

- 8. [Pharmacology of potential antidepressants of the N-L-phenylalanyl-beta-phenylalkylamine class] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of potent and selective orally bioavailable beta-substituted phenylalanine derived dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

beta-Phenyl-L-phenylalanine IUPAC name and CAS number

An In-Depth Technical Guide to β-Phenyl-L-phenylalanine: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of β-Phenyl-L-phenylalanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical identity, stereoselective synthesis methodologies, key applications in medicinal chemistry, and the analytical techniques required for its characterization. This document is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Core Identification and Chemical Properties

IUPAC Name and CAS Number

-

Systematic IUPAC Name: (2S)-2-amino-3,3-diphenylpropanoic acid[1][2]

-

Common Synonyms: 3,3-Diphenyl-L-alanine, (S)-2-Amino-3,3-diphenylpropionic acid[3]

Chemical Structure and Properties

β-Phenyl-L-phenylalanine is a chiral α-amino acid characterized by the presence of two phenyl groups on the β-carbon. This unique structural feature imparts significant steric bulk and hydrophobicity, which are exploited in various applications.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₂ | [1][2] |

| Molecular Weight | 241.29 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Stereochemistry | (S)-configuration at the α-carbon | [1][2] |

The geminal diphenyl groups constrain the conformational flexibility of the molecule and its derivatives, a property that is highly valuable in the design of peptidomimetics with defined secondary structures.

Synthesis of β-Phenyl-L-phenylalanine

The synthesis of β-Phenyl-L-phenylalanine, particularly in its enantiomerically pure (S)-form, is a significant challenge in organic chemistry. The primary obstacle is the stereoselective construction of the α-chiral center adjacent to a sterically demanding quaternary β-carbon. Various strategies have been developed to address this, ranging from classical methods to modern biocatalytic approaches.

Asymmetric Synthesis via Chiral Auxiliaries

One of the most reliable methods for establishing the stereochemistry at the α-carbon is through the use of chiral auxiliaries. This approach involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction.

A common strategy involves the asymmetric alkylation of a chiral Schiff base of alanine. For instance, a Ni(II) complex of a Schiff base formed between alanine and a chiral ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone, can be deprotonated and then alkylated with a suitable electrophile.[4][5] The chiral ligand shields one face of the resulting enolate, leading to a highly stereoselective alkylation.

Experimental Protocol: Asymmetric Alkylation

Objective: To synthesize (S)-2-amino-3,3-diphenylpropanoic acid with high enantiomeric excess.

Pillar of Trustworthiness: This protocol is self-validating through in-process TLC monitoring and final product characterization by HPLC and NMR to confirm purity and structure.

Step 1: Formation of the Chiral Ni(II) Complex

-

Rationale: The pre-formation of the rigid, square-planar Ni(II) complex is crucial for establishing a fixed conformational bias, which is the basis for the subsequent stereoselective alkylation.

-

Procedure:

-

To a solution of the chiral ligand (S)-o-[N-(N-benzylprolyl)amino]benzophenone (1.0 eq) in methanol, add L-alanine (1.0 eq) and nickel(II) nitrate hexahydrate (0.5 eq).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature. The chiral Ni(II) complex will precipitate.

-

Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

-

Step 2: Diastereoselective Alkylation

-

Rationale: The use of a strong, non-nucleophilic base ensures complete enolate formation without competing side reactions. The choice of alkylating agent is critical; for β-Phenyl-L-phenylalanine, a benzhydryl halide would be used.

-

Procedure:

-

Suspend the dried Ni(II) complex (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the suspension to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. Monitor by TLC for the disappearance of the starting complex.

-

Add benzhydryl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Step 3: Hydrolysis and Liberation of the Amino Acid

-

Rationale: Acidic hydrolysis is required to break down the complex and the Schiff base, liberating the free amino acid.

-

Procedure:

-

Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.

-

Acidify the aqueous layer with 6M HCl and heat to reflux for 4-6 hours.

-

Cool the solution and neutralize with a suitable base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

-

Step 4: Purity and Enantiomeric Excess Determination

-

Rationale: Confirmation of chemical identity and stereochemical purity is essential.

-

Procedure:

-

Analyze the final product by reverse-phase HPLC to determine chemical purity.

-

Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by standard HPLC or NMR analysis.

-

Caption: Key application areas of β-Phenyl-L-phenylalanine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of synthesized β-Phenyl-L-phenylalanine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

-

Method: Reverse-Phase HPLC

-

Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is typically used.

-

Detection: UV detection at ~214 nm and ~254 nm.

-

Validation: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single sharp peak.

For determining enantiomeric purity, a chiral HPLC column is required. The choice of column and mobile phase is highly specific to the analyte and may require methods development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl groups (typically in the 7.2-7.5 ppm range), the α-proton, the β-proton, and the amine protons. [6]The exact chemical shifts and coupling constants will provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary β-carbon, the α-carbon, the carboxyl carbon, and the aromatic carbons.

An example of a ¹H NMR spectrum for a related compound, 2-amino-3-phenylpropanoic acid, can be found in the Human Metabolome Database, showing the general regions where signals would be expected.

Safety and Handling

β-Phenyl-L-phenylalanine is a chemical substance that should be handled in a laboratory setting with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat. [7][8]* Handling: Avoid inhalation of dust by handling in a well-ventilated area or a fume hood. [7]Avoid contact with skin and eyes. [7]Wash hands thoroughly after handling. [8]* Storage: Keep the container tightly closed and store in a cool, dry place. [7][9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

While not classified as a hazardous substance under most regulations, it is good practice to treat all chemicals with care. In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam. [7]

Conclusion

β-Phenyl-L-phenylalanine is a non-natural amino acid with significant potential in the field of drug discovery and development. Its unique diphenylmethyl side chain provides a powerful tool for creating peptides with enhanced stability and defined conformations. While its stereoselective synthesis presents challenges, a variety of robust chemical and biocatalytic methods are available. As the demand for novel peptide-based therapeutics grows, the importance of specialized building blocks like (2S)-2-amino-3,3-diphenylpropanoic acid will continue to increase, making a thorough understanding of its synthesis and properties essential for researchers in the field.

References

- Gelin, M., Ladeira, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162.

- Saha, B., Nandy, J. P., et al. (2002). Stereoselective Synthesis of β-Substituted Phenylalanine-β-phenylisoserine-Derived Tripeptides Using N-Cinnamoyl-L-proline as Template: Synthesis of Structural Analogues of HIV Protease Inhibitors. The Journal of Organic Chemistry, 67(22), 7858-7860.

- Saha, B., Nandy, J. P., et al. (2002). Stereoselective synthesis of beta-substituted phenylalanine-beta-phenylisoserine-derived tripeptides using N-cinnamoyl-L-proline as template: synthesis of structural analogues of HIV protease inhibitors. The Journal of Organic Chemistry, 67(22), 7858–7860.

- Gelin, M., Ladeira, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162.

- ChemTrack.org. (n.d.). Safety Guideline.

- Schober, M., & Mang, H. (2015). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 5(11), 6591-6595.

- Prier, C. K., & Arnold, F. H. (2015). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 5(10), 5942-5953.

- Loba Chemie. (n.d.). L-PHENYLALANINE FOR BIOCHEMISTRY.

- Melani, A., Turchi, D., et al. (2012). Neuroprotective action of halogenated derivatives of L-phenylalanine. British Journal of Pharmacology, 167(5), 1083-1096.

- Saha, B., Nandy, J. P., et al. (2002). Stereoselective synthesis of beta-substituted phenylalanine-beta-phenylisoserine-derived tripeptides using N-cinnamoyl-L-proline as template: synthesis of structural analogues of HIV protease inhibitors. Semantic Scholar.

- Techno PharmChem. (n.d.). L-PHENYLALANINE.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis.

- Soloshonok, V. A., Tang, X., et al. (2001). Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature. Organic Letters, 3(3), 341-343.

- Zhang, W., Ni, Y., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 15(1), 1-12.

- PubChem. (n.d.). L-Phenylalanine.

- ResearchGate. (n.d.). HPLC chromatograms of phenylalanine (standard solutions) at different....

- Balasanyan, M. V., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624.

- ResearchGate. (2022). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method.

- Soloshonok, V. A., Tang, X., et al. (2001). Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative with Racemic α-Alkylbenzyl Bromides. A Case of High Enantiomer Differentiation at Room Temperature. The University of Arizona.

- Khan, I., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 794.

- McCarthy, C., et al. (2014). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release, 187, 125-135.

- Google Patents. (1994). US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.

- De Luca, S., et al. (2007). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Bioorganic & Medicinal Chemistry, 15(1), 249-257.

- FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253).

- Lirias - KU Leuven. (2001). Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature.

- Wikipedia. (n.d.). Aspartame.

- PubChem. (n.d.). beta-Phenyl-L-phenylalanine.

- Gellman, S. H. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 43(3), 381-391.

- Study.com. (n.d.). What is the NMR labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid?.